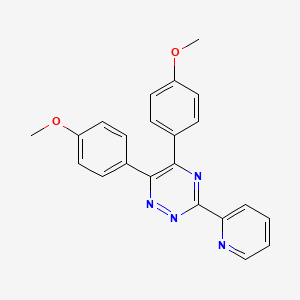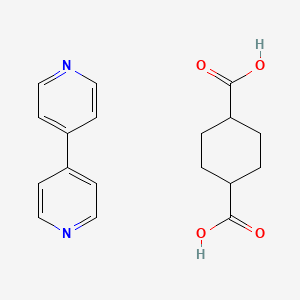
Cyclohexane-1,4-dicarboxylic acid--4,4'-bipyridine (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexane-1,4-dicarboxylic acid–4,4’-bipyridine (1/1) is a coordination compound formed by the interaction of cyclohexane-1,4-dicarboxylic acid and 4,4’-bipyridine in a 1:1 molar ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydrogenation of Terephthalic Acid: Cyclohexane-1,4-dicarboxylic acid can be synthesized by the hydrogenation of terephthalic acid.
Oxidation of Cyclohexane: Another method involves the oxidation of cyclohexane using air and a transition metal catalyst.
Industrial Production Methods
Industrial production of cyclohexane-1,4-dicarboxylic acid often involves the hydrogenation of terephthalic acid due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Cyclohexane-1,4-dicarboxylic acid can undergo oxidation reactions to form various oxidized products.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of cyclohexane-1,4-dicarboxylic acid.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexane compounds.
Wissenschaftliche Forschungsanwendungen
Cyclohexane-1,4-dicarboxylic acid–4,4’-bipyridine (1/1) has several applications in scientific research:
Materials Science: It is used in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable coordination complexes.
Polymer Chemistry: The compound is used as a building block for the synthesis of polyesters and polyamides.
Catalysis: It serves as a ligand in various catalytic processes, enhancing the efficiency of reactions.
Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.
Wirkmechanismus
The mechanism by which cyclohexane-1,4-dicarboxylic acid–4,4’-bipyridine (1/1) exerts its effects involves the formation of coordination complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Terephthalic Acid: Similar in structure but lacks the cyclohexane ring.
Cyclohexane-1,2-dicarboxylic Acid: Differing in the position of carboxylic acid groups.
4,4’-Bipyridine: Similar ligand but without the cyclohexane-1,4-dicarboxylic acid component.
Uniqueness
Cyclohexane-1,4-dicarboxylic acid–4,4’-bipyridine (1/1) is unique due to its ability to form stable coordination complexes with a variety of metal ions, making it highly versatile in materials science and catalysis .
Eigenschaften
CAS-Nummer |
869848-17-9 |
|---|---|
Molekularformel |
C18H20N2O4 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
cyclohexane-1,4-dicarboxylic acid;4-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H8N2.C8H12O4/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;9-7(10)5-1-2-6(4-3-5)8(11)12/h1-8H;5-6H,1-4H2,(H,9,10)(H,11,12) |
InChI-Schlüssel |
GFHIVXOFKOIDNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1C(=O)O)C(=O)O.C1=CN=CC=C1C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4',4''-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile](/img/structure/B12544559.png)

![3,7,7-Trimethyl-2-phenylbicyclo[4.1.0]hept-3-ene](/img/structure/B12544569.png)

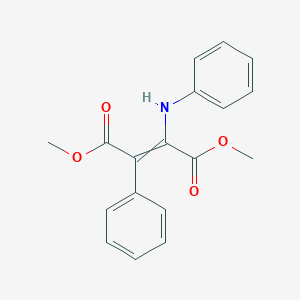
![(2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL](/img/structure/B12544592.png)
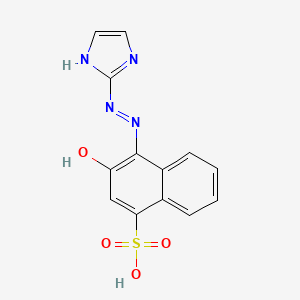

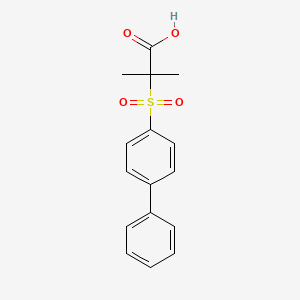
![1H-Pyrazolo[3,4-b]pyridine, 3-phenyl-4-(2-thienyl)-6-(trifluoromethyl)-](/img/structure/B12544612.png)
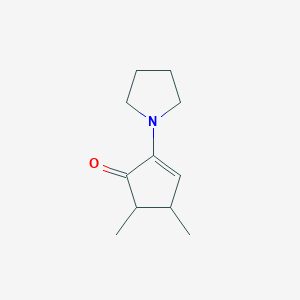

![1,2,4-Triazine, 3-(methylsulfonyl)-5-[3-(trifluoromethyl)phenyl]-](/img/structure/B12544627.png)
